2-Bromothiophene
Overview
Description
2-Bromothiophene is an organosulfur compound with the chemical formula C₄H₃BrS. It is a colorless liquid that is immiscible in water. This compound is a derivative of thiophene, where a bromine atom is substituted at the second position of the thiophene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and organic materials .
Mechanism of Action
Target of Action
2-Bromothiophene is an organosulfur compound . It is a precursor to several drugs, including tipepidine, ticlopidine, and clopidogrel
Mode of Action
This compound undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It also undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether, which is a potential dielectric material for organic thin film transistors .
Biochemical Pathways
It is known to undergo reactions with various electrophiles, leading to the formation of 5-alkylated 2-bromo products . This suggests that it may interact with biochemical pathways involving these electrophiles.
Pharmacokinetics
It is known that the compound is a colorless liquid , suggesting that it may have certain solubility characteristics that could influence its absorption and distribution
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that the compound undergoes photoinduced ring opening in the gas phase when exposed to near UV wavelengths . This suggests that light exposure could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
It is known that 2-Bromothiophene is a precursor to several drugs , suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its role as a precursor to several drugs , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromothiophene can be synthesized through the bromination of thiophene. One common method involves dissolving thiophene in acetic acid and adding bromine in a glacial acetic acid solution at temperatures below 10°C. This reaction yields this compound with high selectivity .
Industrial Production Methods: In industrial settings, this compound is produced by reacting thiophene with hydrobromic acid and hydrogen peroxide in a reactor equipped with a stirrer, condenser, and thermometer. The reaction is carried out at around 40°C, followed by thermal reaction and rectification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Metalation-Alkylation Reactions: It reacts with electrophiles to form 5-alkylated 2-bromo products.
Coupling Reactions: It can couple with other compounds, such as 4-bromoallyl phenyl ether, to form new materials.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Metalation-Alkylation: Reagents like n-butyllithium and various electrophiles are used.
Coupling Reactions: Catalysts such as palladium or nickel are often employed.
Major Products:
5-Alkylated 2-Bromo Products: Formed through metalation-alkylation reactions.
Allyl Phenyl Thiophene Ether: Produced through coupling reactions.
Scientific Research Applications
2-Bromothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Comparison with Similar Compounds
3-Bromothiophene: Another isomer where the bromine atom is at the third position.
2,5-Dibromothiophene: Contains two bromine atoms at the second and fifth positions.
2-Bromofuran: A similar compound where the sulfur atom in thiophene is replaced by an oxygen atom.
Uniqueness: 2-Bromothiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. Its position-specific bromine atom allows for selective reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCRZHGAIRVWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061389 | |
Record name | Thiophene, 2-bromo- | |
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Molecular Weight |
163.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear slightly brown liquid with a stench; [Acros Organics MSDS] | |
Record name | 2-Bromothiophene | |
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CAS No. |
1003-09-4, 60326-18-3 | |
Record name | 2-Bromothiophene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1003-09-4 | |
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Record name | 2-Bromothiophene | |
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Record name | Thiophene, bromo- | |
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Record name | 2-BROMOTHIOPHENE | |
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Record name | Thiophene, 2-bromo- | |
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Record name | Thiophene, 2-bromo- | |
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Record name | 2-bromothiophene | |
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Record name | 2-Bromothiophene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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